6-(3-phenylpropyl)-4-(thiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
6-(3-phenylpropyl)-4-(thiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound that features a pyrrolopyrimidine core with phenylpropyl and thiophenyl substituents. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-phenylpropyl)-4-(thiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolopyrimidine Core: This could involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The phenylpropyl and thiophenyl groups can be introduced through substitution reactions, often using reagents like alkyl halides or thiophenyl derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophenyl group.
Reduction: Reduction reactions could target the pyrrolopyrimidine core or the phenylpropyl group.
Substitution: Various substitution reactions can occur, especially at the phenyl and thiophenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, thiophenyl derivatives.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it could be studied for its potential interactions with enzymes or receptors, possibly serving as a lead compound in drug discovery.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential, such as anti-inflammatory or anticancer activities.
Industry
Industrially, it could find applications in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, it might involve binding to a receptor or enzyme, leading to modulation of a biochemical pathway. The phenylpropyl and thiophenyl groups could play roles in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-(3-phenylpropyl)-4-(thiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione: Similar compounds might include other pyrrolopyrimidines with different substituents.
Comparison: Compared to other pyrrolopyrimidines, this compound’s unique substituents might confer distinct biological activities or chemical reactivity.
This outline provides a general framework for understanding the compound For more specific details, further research and experimental data would be necessary
Properties
IUPAC Name |
6-(3-phenylpropyl)-4-thiophen-2-yl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-18-16-14(20-19(24)21-17(16)15-9-5-11-25-15)12-22(18)10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11,17H,4,8,10,12H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIYXWBTVAUUML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=CS3)C(=O)N1CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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